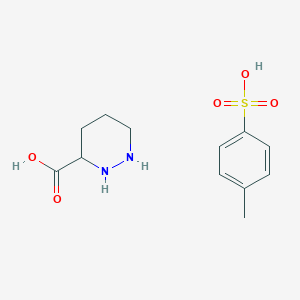

1,2-Diazinane-3-carboxylic acid tosylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1,2-Diazinane-3-carboxylic acid tosylate is a chemical compound with the molecular formula C12H18N2O5S and a molecular weight of 302.3446. It is a derivative of 1,2-diazinane-3-carboxylic acid, where the carboxyl group is modified with a tosylate group. This compound is of interest in various scientific research applications due to its unique chemical properties.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 1,2-Diazinane-3-carboxylic acid tosylate can be synthesized through several synthetic routes. One common method involves the reaction of 1,2-diazinane-3-carboxylic acid with tosyl chloride in the presence of a base such as triethylamine. The reaction is typically carried out in an aprotic solvent like dichloromethane at room temperature.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the desired compound in its pure form.

Análisis De Reacciones Químicas

Types of Reactions: 1,2-Diazinane-3-carboxylic acid tosylate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride may be employed.

Substitution: Nucleophilic substitution reactions can be performed using nucleophiles such as amines or alcohols.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce amines.

Aplicaciones Científicas De Investigación

Organic Synthesis

1,2-Diazinane-3-carboxylic acid tosylate serves as a versatile building block in organic synthesis. Its ability to participate in nucleophilic substitution reactions allows for the formation of more complex molecules, which are essential in pharmaceutical development and material science.

Biochemical Studies

The compound has been investigated for its potential as a biochemical probe or inhibitor. It may interact with specific enzymes or receptors, modulating their activity and providing insights into metabolic pathways. For instance, studies have shown that it can inhibit carbonic anhydrase isoforms, which are crucial for pH regulation in biological systems.

Anticancer Research

Recent studies have explored the anticancer properties of derivatives related to 1,2-diazine compounds. The unique structure of 1,2-diazine derivatives allows for interactions with DNA and proteins that may lead to anticancer activities. Molecular docking studies suggest these compounds exhibit significant binding affinities to targets involved in cancer progression .

Enzyme Inhibition Studies

Research focusing on enzyme inhibition has demonstrated that 1,2-diazine derivatives can effectively inhibit certain enzymes involved in metabolic processes. For example, one study reported low micromolar inhibition against carbonic anhydrase isoforms, indicating its potential use in therapeutic applications targeting metabolic disorders.

Toxicological Assessments

Comprehensive toxicological evaluations have shown that while 1,2-diazine derivatives exhibit some inhibitory effects on enzyme activity, they also demonstrate low systemic toxicity. This characteristic makes them promising candidates for further pharmacological exploration without significant adverse effects.

Metabolomic Analysis

In metabolomic studies, compounds similar to 1,2-diazine have been analyzed for their roles in central carbon metabolism. These compounds are pivotal for energy production and biosynthesis within cells, highlighting their importance in metabolic pathways.

Mecanismo De Acción

The mechanism by which 1,2-Diazinane-3-carboxylic acid tosylate exerts its effects depends on its specific application. For example, in biochemical studies, it may act as an inhibitor by binding to specific enzymes or receptors, thereby modulating their activity. The molecular targets and pathways involved would vary based on the context of its use.

Comparación Con Compuestos Similares

1,2-Diazinane-3-carboxylic acid tosylate can be compared with other similar compounds such as 1,2-diazinane-3-carboxylic acid, 1,2-diazinane-3-carboxylic acid chloride, and 1,2-diazinane-3-carboxylic acid esters. The uniqueness of this compound lies in its tosylate group, which imparts different chemical properties and reactivity compared to its analogs.

Conclusion

This compound is a versatile compound with significant potential in scientific research and industrial applications. Its unique chemical properties and reactivity make it a valuable tool in various fields, including chemistry, biology, medicine, and industry.

Actividad Biológica

1,2-Diazinane-3-carboxylic acid tosylate is a compound of increasing interest in the fields of organic chemistry and biochemistry due to its potential biological activities. This article delves into its synthesis, mechanism of action, biological applications, and relevant research findings.

This compound can be synthesized through the reaction of 1,2-diazinane-3-carboxylic acid with tosyl chloride in the presence of a base like triethylamine. The reaction typically occurs in an aprotic solvent such as dichloromethane at room temperature. This tosylation process is significant as it enhances the compound's reactivity and solubility, making it suitable for various applications in chemical synthesis and biological studies .

Biological Activity

The biological activity of this compound has been primarily investigated in biochemical contexts. Its potential mechanisms include:

- Enzyme Inhibition : The compound may act as an inhibitor by binding to specific enzymes or receptors, modulating their activity. This can lead to alterations in metabolic pathways or cellular functions .

- Biochemical Probes : It serves as a valuable probe in biochemical studies for understanding enzyme kinetics and interactions within biological systems .

Case Studies and Research Findings

Several studies have explored the biological implications of this compound:

- Inhibition Studies : Research indicates that this compound can inhibit certain enzyme activities. For instance, it has been shown to interact with carbonic anhydrase (CA) isoforms, which are crucial for maintaining pH balance and fluid transport in tissues .

- Toxicological Assessments : A comprehensive toxicological evaluation revealed that while the compound exhibits some inhibitory effects on enzyme activity, it also demonstrates low systemic toxicity, making it a candidate for further pharmacological exploration .

- Metabolic Pathway Analysis : In metabolomic studies, derivatives of carboxylic acids similar to this compound were analyzed for their roles in central carbon metabolism. These compounds play essential roles in energy production and biosynthesis within cells .

Data Tables

The following table summarizes key findings regarding the biological activity and properties of this compound:

| Study | Focus | Key Findings |

|---|---|---|

| Enzyme Inhibition | Carbonic Anhydrase | Exhibits low micromolar inhibition against CA isoforms |

| Toxicological Assessment | Systemic Toxicity | Low toxicity observed; potential for safe applications |

| Metabolomic Analysis | Central Carbon Metabolism | Important role in energy production; metabolic flux analysis conducted |

Propiedades

IUPAC Name |

diazinane-3-carboxylic acid;4-methylbenzenesulfonic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8O3S.C5H10N2O2/c1-6-2-4-7(5-3-6)11(8,9)10;8-5(9)4-2-1-3-6-7-4/h2-5H,1H3,(H,8,9,10);4,6-7H,1-3H2,(H,8,9) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZDXXPORQXNQDRL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)O.C1CC(NNC1)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18N2O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

302.35 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.